![molecular formula C22H21NO3 B2631397 9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951934-24-0](/img/structure/B2631397.png)
9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chemical compound that belongs to the oxazinone family. It has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Thermally Curable Monomers
A novel monomer, combining benzoxazine and coumarin rings, was synthesized and characterized. It demonstrates unique properties, undergoing photodimerization upon UV exposure and presenting a thermal ring-opening reaction. Its thermal behavior and potential in polymer chemistry make it a notable subject for further research (Kiskan & Yagcı, 2007).
Anti-bacterial Activity
Research has been conducted on sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones, showcasing their potential as anti-bacterial agents. These compounds, synthesized through eco-friendly methods, exhibited notable efficacy against various bacterial strains, highlighting their promise in developing new antimicrobial solutions (Mathew et al., 2014).
Stereochemical Studies
Detailed NMR spectroscopic studies were carried out on various cis-fused cyclopenta and benzoxazine derivatives. The research provides deep insights into their stereostructures and conformational behaviors, contributing significantly to the field of stereochemistry and molecular structure understanding (Tähtinen et al., 2002).
Antileishmanial Activity
Novel β-carboline-oxazoline and β-carboline-dihydrooxazine derivatives were synthesized and evaluated for their antileishmanial activity. The findings revealed significant efficacy, along with insights from EPR spectroscopy studies on their mechanism of action. These compounds show potential for developing new therapeutic agents against leishmaniasis (Baréa et al., 2020).
Novel Synthetic Methods
Innovative approaches for synthesizing oxazine derivatives have been developed, offering advantages like good yields, cost-effectiveness, and ease of workup. These methods open up new possibilities for the synthesis of complex molecules and have significant implications for pharmaceutical and material sciences (Figueroa‐Valverde et al., 2014).
properties
IUPAC Name |
9-cyclopentyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-21-17-10-11-20-18(12-23(14-26-20)16-8-4-5-9-16)22(17)25-13-19(21)15-6-2-1-3-7-15/h1-3,6-7,10-11,13,16H,4-5,8-9,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYGQAFILSJOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
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